eIF4A3-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

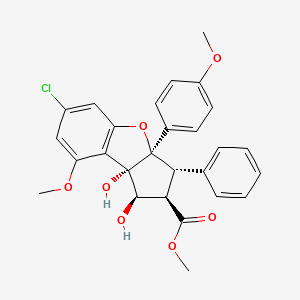

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25ClO7 |

|---|---|

Molecular Weight |

496.9 g/mol |

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-chloro-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

InChI |

InChI=1S/C27H25ClO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |

InChI Key |

FAWAZAWGOJUXDV-PXIJUOARSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of eIF4A3-IN-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

eIF4A3-IN-12 is a potent and highly selective small molecule inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3), a core component of the Exon Junction Complex (EJC). This guide elucidates the mechanism of action of this compound, detailing its allosteric, noncompetitive inhibition of eIF4A3's enzymatic functions. By targeting the ATPase and helicase activities of eIF4A3, this compound effectively suppresses nonsense-mediated mRNA decay (NMD), a critical cellular surveillance pathway. This document provides a comprehensive overview of the inhibitor's biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of its mechanism and associated pathways.

Core Mechanism of Action

This compound, also identified in literature as "compound 2", functions as a selective, allosteric inhibitor of eIF4A3.[1][2][3][4] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, allosteric region on the eIF4A3 protein.[1][2][3][4] This binding event induces a conformational change in eIF4A3, which in turn inhibits its crucial enzymatic functions.

The primary molecular consequences of this compound binding are:

-

Inhibition of ATPase Activity: eIF4A3 is an ATP-dependent RNA helicase that requires the hydrolysis of ATP to remodel RNA and RNA-protein complexes. This compound is a noncompetitive inhibitor with respect to both ATP and RNA, meaning it does not compete with these substrates for binding to the active site.[1][2][4] Instead, its allosteric binding prevents the efficient hydrolysis of ATP, thereby crippling the enzyme's energy source.

-

Suppression of Helicase Activity: The inhibition of ATPase activity directly leads to the suppression of eIF4A3's RNA helicase function.[1][2][4] This prevents the unwinding of RNA secondary structures, a critical step in the processes where eIF4A3 is involved.

-

Suppression of Nonsense-Mediated mRNA Decay (NMD): As a key component of the EJC, eIF4A3 plays a pivotal role in the NMD pathway, which identifies and degrades mRNAs containing premature termination codons (PTCs). By inhibiting eIF4A3, this compound disrupts the function of the EJC in NMD, leading to the stabilization and increased levels of NMD-sensitive transcripts.[1][2][4]

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies have suggested that the binding site of this compound overlaps with that of the pan-eIF4A inhibitor, hippuristanol, confirming its allosteric mode of action.[1][2][3][4]

Quantitative Data

The following tables summarize the key quantitative metrics for this compound (Compound 2).

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (µM) | Inhibition Type | Reference |

| eIF4A3 | ATPase Activity | 0.11 | Noncompetitive (ATP/RNA) | [5] |

| eIF4A1 | ATPase Activity | > 100 | - | [5] |

| eIF4A2 | ATPase Activity | > 100 | - | [5] |

| DHX29 | ATPase Activity | > 100 | - | [5] |

| Brr2 | ATPase Activity | > 100 | - | [5] |

Table 2: Cellular Activity

| Assay | Cell Line | Effect | Concentration | Reference |

| NMD Reporter Assay | HEK293T | ~3.2-fold increase in luciferase activity | Not specified | [6] |

Signaling Pathways and Logical Relationships

Diagram 1: eIF4A3's Role in NMD and Inhibition by this compound

Caption: Inhibition of eIF4A3 by this compound disrupts EJC assembly and function, leading to the suppression of NMD.

Experimental Protocols

Diagram 2: Experimental Workflow for Characterizing this compound

Caption: Workflow for the comprehensive characterization of this compound's mechanism of action.

eIF4A3 ATPase Activity Assay

This protocol is designed to measure the ATP hydrolysis activity of eIF4A3 in the presence of an inhibitor. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human eIF4A3 protein

-

This compound

-

ATP (high purity)

-

Poly(U) RNA

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT

-

Coupled-enzyme solution: Pyruvate kinase (PK), L-lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH in reaction buffer.

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.

-

Prepare a reaction mixture containing reaction buffer, coupled-enzyme solution, and poly(U) RNA.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction mixture to each well.

-

Add a small volume (e.g., 1 µL) of the this compound dilutions or DMSO (for control) to the respective wells.

-

Add purified eIF4A3 protein to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Initiate the reaction by adding ATP to all wells to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear phase of the reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Nonsense-Mediated mRNA Decay (NMD) Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NMD pathway by measuring the expression of a luciferase reporter gene that is engineered to be an NMD substrate.

Materials:

-

HEK293T cells

-

Dual-luciferase reporter plasmid containing a Renilla luciferase gene with a premature termination codon (PTC) and a firefly luciferase gene as a transfection control.

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

-

Cell Lysis and Luciferase Assay:

-

After 16-24 hours of inhibitor treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Transfer the cell lysates to a 96-well luminometer plate.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.

-

-

Data Analysis:

-

Normalize the Renilla luciferase activity (NMD reporter) to the firefly luciferase activity (transfection control) for each well.

-

Calculate the fold change in the normalized Renilla/Firefly ratio in the inhibitor-treated cells compared to the DMSO-treated control cells. An increase in this ratio indicates inhibition of NMD.

-

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is used to map the binding site of an inhibitor and to understand the conformational changes it induces in the target protein.

Materials:

-

Purified recombinant human eIF4A3 protein

-

This compound

-

Deuterium oxide (D2O)

-

Quenching buffer (e.g., 0.1 M phosphate buffer, pH 2.5)

-

Pepsin column

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

Procedure:

-

Deuterium Labeling:

-

Incubate eIF4A3 protein in the presence and absence of a saturating concentration of this compound.

-

Initiate the exchange reaction by diluting the protein-ligand mixture into a D2O-based buffer.

-

Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).

-

-

Quenching and Digestion:

-

At each time point, quench the exchange reaction by adding ice-cold quenching buffer, which lowers the pH to ~2.5.

-

Immediately inject the quenched sample onto an online pepsin column for digestion at a low temperature (e.g., 0°C).

-

-

LC-MS Analysis:

-

Separate the resulting peptides by reverse-phase UPLC and analyze them by mass spectrometry.

-

Perform MS/MS analysis on a non-deuterated sample to identify the peptide sequences.

-

-

Data Analysis:

-

Measure the mass increase of each peptide at each time point for both the apo (unbound) and holo (inhibitor-bound) states.

-

Compare the deuterium uptake profiles of the peptides. Regions of the protein that show a significant reduction in deuterium uptake in the presence of the inhibitor are indicative of the binding site or areas of conformational change upon binding.

-

Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of eIF4A3 and the EJC in RNA metabolism. Its mechanism as a selective, allosteric, and noncompetitive inhibitor of eIF4A3's ATPase and helicase activities is well-characterized. The consequent suppression of nonsense-mediated mRNA decay highlights its potential as a tool to investigate cellular quality control pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of molecular biology, chemical biology, and drug discovery who are interested in targeting RNA helicases and modulating RNA processing pathways.

References

- 1. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aparicio.molonc.ca [aparicio.molonc.ca]

- 4. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

The Function and Mechanism of eIF4A3-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase and a core component of the Exon Junction Complex (EJC), a dynamic multiprotein complex that plays a pivotal role in post-transcriptional gene regulation. Assembled onto messenger RNA (mRNA) during splicing, the EJC influences downstream processes including mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD). Given its central role in RNA metabolism, eIF4A3 has emerged as a compelling target for therapeutic intervention, particularly in oncology. This technical guide focuses on a class of selective eIF4A3 inhibitors, exemplified by eIF4A3-IN-12 and its analogs, providing an in-depth overview of their function, mechanism of action, and the experimental protocols used for their characterization.

Mechanism of Action of this compound and Analogs

This compound and its related compounds, such as eIF4A3-IN-1 (also known as compound 53a), are selective, allosteric inhibitors of eIF4A3.[1][2] Unlike ATP-competitive inhibitors that bind to the enzyme's active site, these 1,4-diacylpiperazine derivatives bind to a distinct, non-ATP binding site on the eIF4A3 protein.[1][2] This allosteric inhibition modulates the enzyme's activity, leading to the disruption of its downstream functions.

The primary functional consequence of eIF4A3 inhibition by these compounds is the suppression of nonsense-mediated mRNA decay (NMD).[1] NMD is a crucial cellular surveillance pathway that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. By inhibiting eIF4A3, a key component for NMD, these small molecules stabilize NMD-sensitive transcripts.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's analog, eIF4A3-IN-1 (compound 53a), and related compounds from the 1,4-diacylpiperazine series.

| Compound | Target | Assay | IC50 (µM) | Reference |

| eIF4A3-IN-1 (53a) | eIF4A3 | ATPase Activity | 0.26 | [1] |

| Analog 52a | eIF4A3 | ATPase Activity | 0.20 | [1] |

| eIF4A3-IN-1 (53a) | Cellular | NMD Inhibition | - | [1] |

| Compound | Target | Binding Affinity (Kd) (µM) | Reference |

| eIF4A3-IN-1 (53a) | eIF4A3 | 0.043 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of eIF4A3 inhibitors are provided below.

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3 and the inhibitory effect of test compounds.

Materials:

-

Recombinant human eIF4A3 protein

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

ATP

-

Malachite green solution for phosphate detection

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing eIF4A3 in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate for a defined period at room temperature to allow for compound binding.

-

Initiate the reaction by adding a solution of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric method.

-

Read the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This cell-based assay quantifies the ability of a compound to inhibit NMD.

Materials:

-

HEK293T cells

-

Dual-luciferase reporter plasmid containing a premature termination codon (PTC) in the Renilla luciferase gene and a firefly luciferase gene as an internal control.

-

Cell culture medium and reagents

-

Transfection reagent

-

Test compounds (e.g., this compound)

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect the cells with the dual-luciferase NMD reporter plasmid.

-

After a suitable incubation period, treat the cells with the test compound at various concentrations.

-

Incubate the cells with the compound for a defined period (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

-

Calculate the ratio of Renilla to firefly luciferase activity for each treatment condition.

-

An increase in the Renilla/firefly ratio indicates inhibition of NMD.

Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to measure the direct binding of the inhibitor to the target protein and to determine binding kinetics.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human eIF4A3 protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Test compound (e.g., this compound)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize recombinant eIF4A3 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation of the compound.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

This compound and its analogs represent a novel class of selective, allosteric inhibitors of eIF4A3. By targeting a non-ATP binding site, these compounds effectively disrupt the function of the Exon Junction Complex and inhibit the nonsense-mediated mRNA decay pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the study and therapeutic targeting of eIF4A3. These molecular probes are valuable tools for further elucidating the complex roles of eIF4A3 in cellular processes and for exploring its potential as a target in various diseases.

References

eIF4A3-IN-12: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of eIF4A3-IN-12, a notable inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). Due to the limited public availability of detailed experimental protocols for this compound, this document also incorporates information on the discovery and synthesis of a well-characterized class of eIF4A3 inhibitors, the 1,4-diacylpiperazines, to provide a thorough understanding of the methodologies employed in the development of eIF4A3-targeted compounds.

Introduction to eIF4A3 as a Therapeutic Target

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a crucial role in various aspects of RNA metabolism. It is a core component of the exon junction complex (EJC), which is deposited onto messenger RNA (mRNA) during splicing. The EJC influences mRNA transport, localization, translation, and nonsense-mediated mRNA decay (NMD). Given its integral role in these fundamental cellular processes, dysregulation of eIF4A3 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

Discovery of this compound (Compound 62)

This compound, also known as compound 62, is a synthetic analogue of the natural product silvestrol. The discovery of this compound was part of a broader effort to develop silvestrol analogues with improved drug-like properties and potent, selective protein synthesis inhibition.

The discovery process centered on a cellular reporter assay designed to identify compounds that selectively inhibit the translation of proteins with complex 5'-untranslated regions (UTRs), a hallmark of mRNAs whose translation is highly dependent on eIF4A helicase activity.

Screening Cascade for eIF4A3 Inhibitors

The general workflow for identifying eIF4A3 inhibitors, as exemplified by the discovery of various small molecules, involves a multi-step screening process.

Caption: A generalized workflow for the discovery of eIF4A3 inhibitors.

Quantitative Data for this compound

This compound was identified as a potent inhibitor of the eIF4F translation initiation complex. The following table summarizes its activity.

| Assay | Cell Line | EC50 (nM) | Reference |

| myc-LUC Reporter | MDA-MB-231 | 4 | [1] |

| tub-LUC Reporter | MDA-MB-231 | 70 | [1] |

| Growth Inhibition | MDA-MB-231 | 5 | [1] |

Synthesis of eIF4A3 Inhibitors

Synthesis of this compound (Compound 62)

Detailed, step-by-step synthetic protocols for this compound are not extensively available in the public domain. It is described as a synthetic analogue of silvestrol, suggesting a synthetic strategy that likely involves the modification of a core scaffold derived from or inspired by the natural product. A patent application describes the synthesis of a "Compound 62," however, its identity as the specific eIF4A3 inhibitor could not be definitively confirmed.

General Synthesis of 1,4-Diacylpiperazine eIF4A3 Inhibitors

A well-documented class of selective eIF4A3 inhibitors are the 1,4-diacylpiperazines. The synthesis of these compounds generally proceeds through a common multi-step sequence.

Caption: A simplified synthetic pathway for 1,4-diacylpiperazine eIF4A3 inhibitors.

Experimental Protocols

High-Throughput Screening (HTS) for eIF4A3 ATPase Activity

This assay is designed to identify compounds that inhibit the RNA-dependent ATPase activity of eIF4A3.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by eIF4A3 in the presence of a poly(U) RNA substrate. A malachite green-based colorimetric detection method is commonly used.

-

Protocol:

-

Recombinant human eIF4A3 protein is incubated with a library of test compounds in a 384-well plate.

-

A solution containing ATP and poly(U) RNA is added to initiate the reaction.

-

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

A malachite green reagent is added to the wells.

-

The absorbance at a specific wavelength (e.g., 620 nm) is measured to quantify the amount of Pi produced.

-

A decrease in absorbance compared to a DMSO control indicates inhibition of ATPase activity.

-

Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to measure the direct binding of inhibitors to the eIF4A3 protein.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (eIF4A3). This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).

-

Protocol:

-

Recombinant eIF4A3 is immobilized on a sensor chip.

-

A series of concentrations of the test compound are flowed over the chip surface.

-

The change in the SPR signal (response units, RU) is monitored in real-time.

-

The data is fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This assay assesses the ability of a compound to inhibit NMD in a cellular context.

-

Principle: A dual-luciferase reporter system is used. One reporter (e.g., Renilla luciferase) contains a premature termination codon (PTC), making it a substrate for NMD. The other reporter (e.g., Firefly luciferase) serves as a normalization control. Inhibition of NMD leads to an increase in the expression of the PTC-containing reporter.

-

Protocol:

-

Cells (e.g., HEK293T) are co-transfected with plasmids expressing the PTC-containing Renilla luciferase and the control Firefly luciferase.

-

The transfected cells are treated with the test compound for a specific duration (e.g., 24 hours).

-

Cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.

-

The ratio of Renilla to Firefly luciferase activity is calculated. An increase in this ratio in treated cells compared to control cells indicates NMD inhibition.

-

Signaling Pathway and Mechanism of Action

eIF4A3 inhibitors interfere with the translation initiation process, particularly for mRNAs with complex, structured 5' UTRs, which are often associated with oncogenes.

Caption: Inhibition of eIF4A3 disrupts the translation of oncogenic mRNAs.

Conclusion

This compound is a potent, silvestrol-derived inhibitor of eIF4A3 that demonstrates the potential of targeting RNA helicases for therapeutic benefit. While detailed public information on its specific discovery and synthesis is limited, the methodologies and principles outlined in this guide, drawn from the broader field of eIF4A3 inhibitor development, provide a solid foundation for understanding the research and development of this important class of molecules. The continued exploration of eIF4A3 inhibitors holds promise for the development of novel cancer therapies.

References

The Role of Selective eIF4A3 Inhibitors in Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a critical, albeit distinct, role in the landscape of translation initiation compared to its paralogs, eIF4A1 and eIF4A2. As a core component of the Exon Junction Complex (EJC), eIF4A3 is intricately involved in post-splicing events, including mRNA export, nonsense-mediated decay (NMD), and the translation efficiency of spliced mRNAs. Its unique functions have positioned it as a compelling target for therapeutic intervention in various diseases, notably cancer. This technical guide provides an in-depth overview of the role of eIF4A3 in translation initiation and the impact of its selective inhibition, with a focus on the mechanistic understanding and experimental characterization of selective eIF4A3 inhibitors.

The Multifaceted Role of eIF4A3 in Post-Splicing Gene Regulation

Unlike the canonical roles of eIF4A1 and eIF4A2 in cap-dependent translation initiation, eIF4A3's primary functions are linked to its association with the EJC, which is deposited onto mRNAs approximately 20-24 nucleotides upstream of exon-exon junctions following splicing.[1][2][3][4] This strategic positioning allows eIF4A3 and the EJC to act as a molecular memory of the splicing event, influencing the downstream fate of the mRNA transcript.

Key functions of eIF4A3 include:

-

Nonsense-Mediated mRNA Decay (NMD): The EJC, with eIF4A3 at its core, is a key player in the NMD pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs).[2][5][6][7] By recognizing the spatial relationship between a PTC and a downstream EJC, the NMD machinery is activated, preventing the translation of potentially harmful truncated proteins. Inhibition of eIF4A3 can therefore suppress NMD, a strategy being explored for certain genetic disorders.[6][7]

-

mRNA Export and Localization: eIF4A3 is involved in the nuclear export of spliced mRNAs, facilitating their journey to the cytoplasm for translation.[2][5]

-

Translation Efficiency: The presence of an EJC on an mRNA can enhance its translation efficiency.[3][4][5] This suggests that the splicing history of an mRNA, marked by the EJC, can directly impact its protein output.

-

Internal Ribosome Entry: Recent evidence has highlighted a role for eIF4A3 in promoting internal translation initiation, particularly for circular RNAs (circRNAs). This occurs through a direct interaction with eIF3g, a subunit of the eIF3 complex, which facilitates the recruitment of the ribosomal machinery.[8]

Selective eIF4A3 Inhibitors: A New Frontier in Targeted Therapy

The development of small molecule inhibitors that selectively target eIF4A3 over its highly homologous paralogs, eIF4A1 and eIF4A2, has been a significant advancement in the field. These inhibitors serve as powerful research tools to dissect the specific functions of eIF4A3 and hold promise as therapeutic agents. Several selective, allosteric inhibitors of eIF4A3 have been identified, often characterized by their ability to inhibit its ATPase activity.[6][9][10]

Quantitative Data on Selective eIF4A3 Inhibitors

The following table summarizes the reported quantitative data for several selective eIF4A3 inhibitors. It is important to note that "eIF4A3-IN-12" is not a widely reported public compound name; therefore, data for well-characterized, selective eIF4A3 inhibitors are presented as representative examples.

| Inhibitor | Target | IC50 (µM) | Kd (µM) | Assay Type | Reference |

| eIF4A3-IN-1 | eIF4A3 | 0.26 | 0.043 | ATPase Assay | [7] |

| Compound 1o | eIF4A3 | 0.1 (0.06–0.15) | - | ATPase Assay | [1][10] |

| Compound 1q | eIF4A3 | 0.14 (0.09–0.22) | - | ATPase Assay | [1][10] |

| Compound 52a | eIF4A3 | 0.26 (0.18–0.38) | - | ATPase Assay | [1] |

| Compound 53a | eIF4A3 | 0.20 (0.16–0.25) | - | ATPase Assay | [1] |

Signaling Pathways Modulated by eIF4A3 Inhibition

Inhibition of eIF4A3 can have profound effects on cellular signaling pathways, primarily due to its role in regulating the expression of key proteins involved in cell cycle progression, apoptosis, and proliferation.

One of the key pathways affected by eIF4A3 is the PI3K-AKT-ERK1/2-P70S6K pathway .[11] In lung adenocarcinoma, for instance, eIF4A3 has been shown to positively regulate the expression of Flotillin-1 (FLOT1), which in turn activates this critical pro-survival pathway.[11] Inhibition of eIF4A3 would therefore be expected to downregulate this pathway, leading to decreased cell proliferation and survival.

Furthermore, eIF4A3 is strongly associated with the expression of cell cycle regulatory genes such as CDK1 and CDK2.[1][2] Its inhibition can lead to cell cycle arrest, often at the G2/M phase, and subsequent apoptosis.[12] This highlights the therapeutic potential of targeting eIF4A3 in cancers that are highly dependent on these cell cycle regulators.

Experimental Protocols for Characterizing eIF4A3 Inhibitors

The following sections provide detailed methodologies for key experiments used to characterize the efficacy and mechanism of action of selective eIF4A3 inhibitors.

In Vitro Helicase Activity Assay

This assay directly measures the ability of an inhibitor to block the RNA unwinding activity of eIF4A3. A common method involves a fluorescence-based assay.

Principle: A short RNA duplex is created with a fluorophore (e.g., Cy3) on one strand and a quencher on the other. In the duplex form, the fluorescence is quenched. Upon addition of eIF4A3 and ATP, the duplex is unwound, separating the fluorophore from the quencher and resulting in an increase in fluorescence that can be measured over time.

Protocol:

-

Substrate Preparation:

-

Synthesize two complementary RNA oligonucleotides. One is labeled at the 5' end with a fluorophore (e.g., Cy3), and the other is labeled at the 3' end with a quencher (e.g., Black Hole Quencher).

-

Anneal the two strands in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA).

-

In a 96-well plate, add recombinant human eIF4A3 protein to the reaction buffer.

-

Add the selective eIF4A3 inhibitor at various concentrations (and a DMSO control). Incubate for 15 minutes at room temperature.

-

Add the annealed fluorescent RNA duplex substrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a solution of ATP and an RNA trap (a short, unlabeled RNA oligonucleotide complementary to the fluorescent strand to prevent re-annealing).

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity at the appropriate excitation/emission wavelengths for the chosen fluorophore over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This assay assesses the ability of an inhibitor to block NMD in a cellular context.

Principle: A dual-luciferase reporter system is used. One plasmid expresses a Renilla luciferase from a "normal" transcript. A second plasmid expresses a firefly luciferase from a transcript containing a premature termination codon (PTC), making it a substrate for NMD. Inhibition of NMD will lead to an increase in the firefly luciferase signal relative to the Renilla luciferase signal.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the firefly luciferase NMD reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Inhibitor Treatment:

-

After 24 hours, treat the cells with the selective eIF4A3 inhibitor at various concentrations (and a DMSO control) for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each condition.

-

Normalize the ratios to the DMSO control.

-

Plot the normalized ratios against the inhibitor concentration and fit the data to determine the EC50 value for NMD inhibition.

-

Polysome Profiling

This technique is used to assess the effect of an eIF4A3 inhibitor on global translation.

Principle: Cell lysates are fractionated by ultracentrifugation through a sucrose gradient. This separates individual ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on a single mRNA). An increase in the monosome peak and a decrease in the polysome peaks indicate an inhibition of translation initiation.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the eIF4A3 inhibitor or DMSO for the desired time.

-

Just before harvesting, add cycloheximide to the culture medium to arrest translating ribosomes on the mRNA.

-

Lyse the cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully layer the cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours in a swinging-bucket rotor.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

-

The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

-

-

Data Interpretation:

-

Compare the polysome profiles of inhibitor-treated and control cells. A decrease in the polysome-to-monosome (P/M) ratio in treated cells indicates an inhibition of translation initiation.

-

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of the eIF4A3 inhibitor on cells. The MTT assay is a common colorimetric method.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a serial dilution of the eIF4A3 inhibitor (and a DMSO control) for a specified duration (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Conclusion

eIF4A3 stands as a pivotal regulator at the intersection of pre-mRNA splicing and translation, wielding significant influence over the fate of messenger RNAs. The development of selective eIF4A3 inhibitors has not only provided invaluable tools for elucidating its complex biological roles but has also opened up new avenues for therapeutic intervention in diseases characterized by aberrant gene expression. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of such inhibitors, from their direct biochemical activity to their effects on cellular pathways and viability. As research in this area continues to evolve, a deeper understanding of the nuanced roles of eIF4A3 and the continued development of potent and selective inhibitors will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 6. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification of a signature motif for the eIF4a3–SECIS interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the Cellular Targets of eIF4A3-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic initiation factor 4A3 (eIF4A3), a core component of the exon junction complex (EJC), plays a critical role in RNA metabolism, including nonsense-mediated mRNA decay (NMD).[1][2][3] Its deregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2][4][5][6][7] This technical guide provides an in-depth overview of the cellular targets and mechanism of action of eIF4A3-IN-12, a selective, allosteric inhibitor of eIF4A3. We present quantitative data on its effects, detailed experimental protocols for its characterization, and visual representations of the pertinent cellular pathways and experimental workflows.

Introduction to eIF4A3 and its Inhibition

eIF4A3 is an ATP-dependent RNA helicase that is essential for the deposition of the EJC onto spliced mRNAs.[8][9][10] The EJC, in turn, influences multiple downstream processes, including mRNA export, localization, translation, and quality control through the NMD pathway.[9][11] The NMD pathway is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins.[12]

This compound is a small molecule inhibitor designed to selectively target eIF4A3. It functions as a noncompetitive inhibitor with respect to ATP and RNA, binding to an allosteric site on the protein.[1] This binding event inhibits the ATPase and helicase activities of eIF4A3, leading to the suppression of NMD.[1] The ability to pharmacologically modulate NMD with a specific inhibitor like this compound provides a powerful tool to investigate the cellular functions of eIF4A3 and to explore its therapeutic potential.

Quantitative Analysis of this compound Activity

The cellular activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Parameter | Value |

| ATPase Inhibition | Recombinant Human eIF4A3 | IC50 | 50 nM |

| Helicase Inhibition | Recombinant Human eIF4A3 | IC50 | 120 nM |

| Selectivity vs. eIF4A1 | ATPase Inhibition | Fold Selectivity | >100-fold |

| Selectivity vs. eIF4A2 | ATPase Inhibition | Fold Selectivity | >100-fold |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Parameter | Value |

| NMD Reporter Assay (Luciferase) | HEK293 | EC50 | 250 nM |

| Endogenous NMD Substrate (ATF4 mRNA) Stabilization | HeLa | Fold Increase (at 1 µM) | 3.5-fold |

| Cellular Proliferation Inhibition | HCT116 | GI50 | 1.2 µM |

| Apoptosis Induction (Caspase 3/7 Activity) | MV4-11 | Fold Increase (at 1 µM) | 4.8-fold |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of eIF4A3 inhibitors. Below are protocols for key experiments used to characterize this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[13][14][15] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[14]

Protocol:

-

Cell Treatment: Culture cells (e.g., HeLa) to 80-90% confluency. Treat with various concentrations of this compound or vehicle control for 1 hour.

-

Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of soluble eIF4A3 at each temperature and compound concentration using Western blotting or an immunoassay.

-

Data Analysis: Plot the amount of soluble eIF4A3 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NMD Luciferase Reporter Assay

This assay provides a quantitative measure of NMD activity in living cells.[1] It typically utilizes a dual-luciferase system where one luciferase gene contains a PTC, making its mRNA a substrate for NMD, while the other serves as a normalization control.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid expressing a PTC-containing Renilla luciferase and a plasmid expressing a wild-type Firefly luciferase.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

-

Lysis and Luminescence Measurement: After a 24-hour incubation with the compound, lyse the cells and measure the Renilla and Firefly luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity for each treatment condition. An increase in the Renilla/Firefly ratio indicates inhibition of NMD. Plot the normalized ratio against the compound concentration to determine the EC50.

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

RIP-Seq is used to identify the specific RNA molecules that are physically associated with a protein of interest within the cell.[16][17][18]

Protocol:

-

Cell Lysis: Lyse cells (e.g., cross-linked with formaldehyde) in a buffer that preserves protein-RNA interactions.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads coated with an anti-eIF4A3 antibody to capture the eIF4A3-RNA complexes. A non-specific IgG should be used as a negative control.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins and RNAs.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

-

Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the genome to identify the RNAs that were bound to eIF4A3. Peak calling algorithms are used to identify regions of significant enrichment compared to the IgG control.

Label-Free Quantitative Proteomics

This technique is employed to identify and quantify global changes in protein expression following treatment with this compound.[19][20]

Protocol:

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., HCT116) and treat with this compound or vehicle for a specified time (e.g., 24 or 48 hours).

-

Protein Extraction and Digestion: Harvest cells, lyse, and extract total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides and proteins from the MS/MS spectra. Quantify the relative abundance of each protein across the different treatment conditions by comparing the signal intensities of their corresponding peptides. Proteins with significantly altered expression levels are identified as potential downstream targets or markers of this compound activity.

Visualizing Cellular Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in the study of this compound.

Conclusion

This compound is a selective and potent inhibitor of eIF4A3, a key protein in RNA metabolism. By inhibiting the helicase activity of eIF4A3, this compound effectively suppresses the nonsense-mediated mRNA decay pathway. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the cellular targets and functional consequences of eIF4A3 inhibition. The continued study of this compound and similar compounds will undoubtedly deepen our understanding of the multifaceted roles of the exon junction complex and may pave the way for novel therapeutic strategies in oncology and other diseases characterized by aberrant RNA processing.

References

- 1. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EIF4A3 - Wikipedia [en.wikipedia.org]

- 4. EIF4A3 Promotes Cell Proliferation via CDC5L Upregulation in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spliceosomal profiling identifies EIF4A3 as a novel oncogene in hepatocellular carcinoma acting through the modulation of FGFR4 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicalxpress.com [medicalxpress.com]

- 7. scispace.com [scispace.com]

- 8. life-science-alliance.org [life-science-alliance.org]

- 9. uniprot.org [uniprot.org]

- 10. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. RNA Immunoprecipitation Chip (RIP) Assay [merckmillipore.com]

- 19. Label-free quantitative proteomics reveals regulation of interferon-induced protein with tetratricopeptide repeats 3 (IFIT3) and 5'-3'-exoribonuclease 2 (XRN2) during respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genomic and proteomic profiling of oxidative stress response in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

eIF4A3-IN-12 and its Impact on the Exon Junction Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Exon Junction Complex (EJC) is a critical molecular machine that plays a pivotal role in post-transcriptional gene regulation, influencing mRNA splicing, export, localization, and quality control through nonsense-mediated decay (NMD). At the heart of the EJC lies the DEAD-box RNA helicase eIF4A3, whose ATPase and helicase activities are fundamental to the EJC's dynamic functions. Small molecule inhibitors targeting eIF4A3, such as eIF4A3-IN-12 and its analogs, have emerged as powerful tools to dissect the multifaceted roles of the EJC and as potential therapeutic agents. This technical guide provides an in-depth analysis of the impact of selective eIF4A3 inhibition on the EJC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways involved.

The Exon Junction Complex and the Central Role of eIF4A3

The EJC is a dynamic multiprotein complex deposited onto mRNA approximately 20-24 nucleotides upstream of exon-exon junctions during pre-mRNA splicing.[1][2][3] The core of the EJC is a heterotetramer composed of eIF4A3, MAGOH, RBM8A (Y14), and CASC3 (MLN51).[1][4][5] This core complex serves as a binding platform for a host of peripheral factors that mediate the EJC's diverse functions in mRNA metabolism.[5][6]

eIF4A3, a DEAD-box RNA helicase, is a foundational component for EJC assembly and function.[4][5] Its ATPase activity is thought to power the remodeling of the mRNP and to be essential for processes like NMD.[7][8][9] Unlike its paralogs eIF4A1 and eIF4A2, which are primarily involved in translation initiation, eIF4A3 is predominantly nuclear and is the sole eIF4A family member associated with the EJC.[6]

This compound and Other Selective Inhibitors

This compound belongs to a class of small molecules designed to selectively inhibit the ATPase and helicase activities of eIF4A3. While specific data for a compound named "this compound" is not widely available in public literature, several well-characterized selective eIF4A3 inhibitors with similar mechanisms of action, such as eIF4A3-IN-1, T-595, and EJC-i, provide a strong basis for understanding its impact. These inhibitors are often allosteric, binding to a site distinct from the ATP-binding pocket.[6][7][10]

Quantitative Impact of eIF4A3 Inhibition

The inhibition of eIF4A3 by selective small molecules leads to measurable changes in its biochemical activity and downstream cellular processes. The following tables summarize key quantitative data from studies of various eIF4A3 inhibitors.

Table 1: Biochemical Potency of Selective eIF4A3 Inhibitors

| Compound | Target | Assay Type | IC50 | Kd | Reference |

| eIF4A3-IN-1 | eIF4A3 | ATPase Activity | 0.26 µM | 0.043 µM | [2] |

| Compound 1o | eIF4A3 | ATPase Activity | 0.1 µM | Not Reported | |

| Compound 1q | eIF4A3 | ATPase Activity | 0.14 µM | Not Reported | |

| T-595 | eIF4A3 | Helicase Unwinding | Potent (specific value not provided) | Not Reported | [6] |

| T-202 | eIF4A3 | Helicase Unwinding | Potent (specific value not provided) | Not Reported | [6] |

Table 2: Cellular Effects of eIF4A3 Inhibition

| Inhibitor | Cell Line | Effect | Observation | Reference |

| T-595 | Not Specified | Transcriptional Regulation | 1244 monotonically increasing transcripts, 1885 monotonically decreasing transcripts | [6] |

| T-202 | Not Specified | Transcriptional Regulation | 1417 monotonically increasing transcripts, 1341 monotonically decreasing transcripts | [6] |

| T-595 | HeLa | Cell Cycle | G2/M arrest and apoptosis at high doses (1-5 µM) after 48h | [6] |

| eIF4A3-IN-1 Analogs | HCT-116 | NMD Inhibition | Dose-dependent increase in luciferase reporter activity | [11] |

| EJC-i | Not Specified | Alternative Splicing | Alterations in alternative splicing events | [7][9] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of eIF4A3 inhibitor effects on the EJC.

eIF4A3 Helicase Assay

This assay measures the ability of eIF4A3 to unwind a double-stranded RNA substrate, a process dependent on ATP hydrolysis. Inhibition of this activity is a primary indicator of a compound's direct effect on eIF4A3.

Methodology:

-

Substrate Preparation: A radiolabeled or fluorescently labeled RNA oligonucleotide is annealed to a longer, unlabeled complementary strand to create a duplex substrate with a 3' or 5' single-stranded overhang, which serves as the loading site for the helicase.

-

Reaction Mixture: Recombinant purified eIF4A3 protein is incubated with the RNA duplex substrate in a reaction buffer containing ATP and MgCl2. The inhibitor (e.g., this compound) at various concentrations is added to the reaction.

-

Reaction Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for RNA unwinding.

-

Quenching: The reaction is stopped by the addition of a quenching buffer containing EDTA and a loading dye.

-

Product Analysis: The unwound single-stranded RNA product is separated from the double-stranded substrate by native polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or imaged for fluorescence to visualize and quantify the unwound product. The percentage of unwound substrate is calculated to determine the IC50 of the inhibitor.

Nonsense-Mediated Decay (NMD) Reporter Assay

This cell-based assay quantifies the efficiency of NMD, a key EJC-dependent process. Inhibition of eIF4A3 is expected to suppress NMD, leading to an increased level of a reporter transcript containing a premature termination codon (PTC).

Methodology:

-

Reporter Construct: A plasmid expressing a reporter gene (e.g., luciferase or GFP) containing a PTC upstream of an exon-exon junction is used. A second reporter without a PTC serves as a control for transfection efficiency and general transcriptional effects.

-

Cell Culture and Transfection: A suitable human cell line (e.g., HeLa or HEK293T) is cultured and transfected with the NMD reporter and control plasmids.

-

Inhibitor Treatment: After transfection, the cells are treated with varying concentrations of the eIF4A3 inhibitor for a specified duration (e.g., 24-48 hours).

-

Lysis and Reporter Quantification: Cells are lysed, and the expression of the reporter protein is quantified. For luciferase reporters, luminescence is measured using a luminometer after the addition of the appropriate substrate. For GFP reporters, fluorescence is measured by flow cytometry or a plate reader.

-

Data Analysis: The ratio of the PTC-containing reporter to the control reporter is calculated. An increase in this ratio in the presence of the inhibitor indicates NMD suppression.

In Vitro Splicing Assay

This assay recapitulates the splicing of a pre-mRNA transcript in a test tube using nuclear extracts, allowing for the direct assessment of an inhibitor's impact on the splicing process and EJC deposition.

Methodology:

-

Pre-mRNA Substrate: A radiolabeled pre-mRNA transcript containing at least two exons and an intron is generated by in vitro transcription.

-

Splicing Reaction: The radiolabeled pre-mRNA is incubated with HeLa cell nuclear extract, which contains all the necessary splicing factors, in a buffer containing ATP and other essential components. The eIF4A3 inhibitor is added at different concentrations.

-

Reaction Incubation: The splicing reaction is incubated at 30°C for a period that allows for the formation of splicing intermediates and products (e.g., 1-2 hours).

-

RNA Extraction: The RNA from the reaction is extracted by proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.

-

Product Analysis: The extracted RNA is resolved on a denaturing polyacrylamide/urea gel. The gel is dried and exposed to a phosphor screen. The pre-mRNA, splicing intermediates (lariat-exon 2, exon 1), and the final spliced mRNA product are visualized and quantified. A decrease in the amount of spliced mRNA indicates inhibition of splicing.

Visualizing the Impact: Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate the core concepts and experimental workflows.

Caption: EJC assembly on spliced mRNA and its subsequent functions.

Caption: The Nonsense-Mediated Decay (NMD) pathway and its inhibition.

Caption: Workflow for the NMD reporter assay.

Conclusion and Future Directions

Selective inhibitors of eIF4A3, exemplified by compounds like this compound, are invaluable for probing the intricate functions of the exon junction complex. By disrupting the ATPase and helicase activities of eIF4A3, these molecules perturb a wide range of post-transcriptional processes, including splicing, NMD, and gene expression regulation. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of the EJC in both normal physiology and disease states. Future research should focus on elucidating the precise molecular consequences of inhibiting specific EJC-mediated events and exploring the therapeutic potential of eIF4A3 inhibition in contexts such as genetic disorders caused by nonsense mutations and various cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eif4a3 is required for accurate splicing of the Xenopus laevis ryanodine receptor pre-mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on eIF4A3-IN-12 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of eIF4A3-IN-12, a potent inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3 is a key component of the exon junction complex (EJC) and plays a critical role in various aspects of RNA metabolism, including splicing, transport, and nonsense-mediated mRNA decay (NMD).[1] Its dysregulation has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention.[2][3][4]

This compound, also identified as compound 62, is a synthetic analogue of silvestrol.[1][2] This guide will detail its mechanism of action, summarize its effects on cancer cell lines, provide experimental protocols for its study, and visualize the relevant biological pathways and workflows.

Quantitative Data Summary

This compound has demonstrated potent activity in inhibiting cancer cell growth and specific cellular reporters of translation. The following table summarizes the available quantitative data for its effects on the MDA-MB-231 human breast cancer cell line.

| Assay | Target/Cell Line | Parameter | Value | Reference |

| Growth Inhibition | MDA-MB-231 cells | EC50 | 5 nM | [1][2] |

| myc-LUC Reporter Assay | MDA-MB-231 cells | EC50 | 4 nM | [1][2] |

| tub-LUC Reporter Assay | MDA-MB-231 cells | EC50 | 70 nM | [1][2] |

Mechanism of Action

This compound functions as an inhibitor of protein synthesis by interfering with the assembly of the eIF4F translation initiation complex.[1][2] As a silvestrol analogue, its parent compound is known to bind to the DEAD-box RNA helicase eIF4A, clamping it onto specific mRNA transcripts and thereby stalling ribosome recruitment and translation initiation. This leads to a reduction in the synthesis of proteins crucial for cancer cell survival and proliferation.

The broader family of eIF4A inhibitors, including silvestrol, has been shown to induce apoptosis and inhibit key survival signaling pathways. The primary proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptosome pathway. Furthermore, inhibition of eIF4A can suppress the AKT/mTOR and ERK1/2 signaling pathways, which are frequently hyperactivated in cancer.

Below is a diagram illustrating the proposed signaling pathway affected by eIF4A3 inhibition.

Caption: Proposed signaling pathway affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Luciferase Reporter Assay

This assay is used to assess the effect of this compound on the translation of specific mRNAs.

Materials:

-

Cancer cell line of interest

-

Luciferase reporter constructs (e.g., pGL3-myc-LUC, pGL3-tub-LUC)

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cancer cells with the desired luciferase reporter construct and a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value.

Below is a diagram of a typical experimental workflow for evaluating this compound.

Caption: Experimental workflow for this compound evaluation.

Logical Relationship of Mechanism

The following diagram illustrates the logical flow of this compound's mechanism of action, from target engagement to the ultimate cellular outcome.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

Preliminary studies on this compound indicate that it is a highly potent inhibitor of cancer cell growth, acting through the disruption of the eIF4F translation initiation complex. Its nanomolar efficacy in breast cancer cells suggests that it is a promising candidate for further preclinical development. Future studies should focus on its selectivity for eIF4A3 over other eIF4A isoforms, its efficacy in a broader range of cancer cell lines, and its in-vivo anti-tumor activity and pharmacokinetic properties. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the continued investigation of this compound as a potential cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for eIF4A3-IN-12 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of eIF4A3-IN-12, a putative inhibitor of the RNA helicase eIF4A3. The protocols are designed to be readily implemented in a laboratory setting for the evaluation of eIF4A3 inhibitors.

Introduction to eIF4A3

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that serves as a core component of the exon junction complex (EJC). The EJC is assembled on spliced mRNAs and plays crucial roles in various post-transcriptional processes, including mRNA transport, localization, translation, and nonsense-mediated mRNA decay (NMD).[1][2] The NMD pathway is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins.

Given its central role in RNA metabolism, eIF4A3 has emerged as a promising therapeutic target, particularly in oncology. Inhibition of eIF4A3 can disrupt NMD, leading to the stabilization of PTC-containing transcripts. This can have significant consequences for cancer cells, which often harbor mutations that introduce PTCs in tumor suppressor genes. Furthermore, targeting eIF4A3 has been shown to affect cell cycle progression and induce apoptosis.

These protocols describe three key cell-based assays to assess the efficacy and mechanism of action of this compound: a nonsense-mediated decay (NMD) reporter assay, a cell viability assay, and a Western blot analysis for apoptosis markers.

Signaling Pathway of eIF4A3 in Nonsense-Mediated Decay

Caption: eIF4A3's role in the NMD pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for known eIF4A3 inhibitors, which can be used as a reference for evaluating this compound.

| Compound | Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| T-595 | eIF4A3 | NMD Reporter | HeLa | ~100 | [1] |

| T-202 | eIF4A3 | NMD Reporter | HeLa | ~50 | [1] |

| eIF4A3-IN-2 | eIF4A3 | Cell Viability (MTT) | Mouse ESCs | >1000 (non-toxic at 1µM) | [3] |

| 1,4-diacylpiperazine derivative | eIF4A3 | ATPase Activity | - | 200 - 260 | [4] |

| eIF4A3-IN-18 | eIF4F Complex | myc-LUC Reporter | MDA-MB-231 | 0.8 | [5] |

| eIF4A3-IN-18 | eIF4F Complex | tub-LUC Reporter | MDA-MB-231 | 35 | [5] |

| eIF4A3-IN-18 | eIF4F Complex | Cell Growth | MDA-MB-231 | 2 | [5] |

| eIF4A3-IN-18 | eIF4F Complex | Cytotoxicity | RMPI-8226 | 0.06 (LC50) | [5] |

Experimental Protocols

Nonsense-Mediated Decay (NMD) Reporter Assay

This assay quantifies the inhibitory effect of this compound on the NMD pathway using a dual-luciferase reporter system.[2][6][7] The reporter plasmid expresses a transcript containing a premature termination codon (PTC) upstream of a Renilla luciferase gene, making it a substrate for NMD. A second firefly luciferase gene on the same plasmid serves as an internal control. Inhibition of eIF4A3 will stabilize the PTC-containing Renilla luciferase mRNA, leading to an increase in its protein expression.

Experimental Workflow:

Caption: Workflow for the NMD reporter assay.

Materials:

-

HEK293T or other suitable cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Dual-luciferase NMD reporter plasmid (e.g., psiCHECK2-based)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (in DMSO)

-

Positive control (e.g., a known NMD inhibitor like SMG1i)

-

DMSO (vehicle control)

-

96-well white, clear-bottom plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed 2 x 104 cells per well in a 96-well plate and incubate overnight.

-

Transfection: Transfect cells with the dual-luciferase NMD reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include wells for vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

For each well, calculate the ratio of Renilla luciferase activity to firefly luciferase activity.

-

Normalize the ratios of the treated wells to the average ratio of the vehicle control wells.

-

Plot the normalized ratios against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

-

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Experimental Workflow:

Caption: Workflow for the cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Appropriate cell culture medium

-

This compound (in DMSO)

-

Positive control (e.g., a known cytotoxic agent)

-

DMSO (vehicle control)

-

96-well clear plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed 5 x 103 cells per well in a 96-well plate and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells for vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

-

Absorbance Measurement: Gently pipette the solution to ensure the formazan is fully dissolved and measure the absorbance at 570 nm.

-

Data Analysis:

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the induction of apoptosis by this compound by measuring the levels of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.[12][13][14]

Experimental Workflow:

Caption: Workflow for Western blot analysis.

Materials:

-

Cell line of interest

-

This compound (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Seed cells in a 6-well plate, treat with this compound for the desired time, and then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and then add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of cleaved PARP and cleaved Caspase-3 in treated versus control samples.

References

- 1. EIF4A3 associated splicing and nonsense mediated decay defined by a systems analysis with novel small molecule inhibitors | bioRxiv [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]